molecular formula C5H4N4S B12689136 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- CAS No. 133280-14-5

5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro-

Cat. No.: B12689136
CAS No.: 133280-14-5
M. Wt: 152.18 g/mol
InChI Key: IAWOLXSKCXZSOQ-UHFFFAOYSA-N
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Description

5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- is a heterocyclic compound that features a fused pyrazolo-pyrazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrazole derivatives with suitable electrophiles under controlled conditions. For instance, the reaction of 5-bromo-1H-pyrazolo(3,4-b)pyridine with iodine and subsequent protection of the NH group can yield key intermediates for further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield, purity, and cost-effectiveness. These methods would typically employ batch or continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups like alkyl, aryl, or halogen substituents .

Scientific Research Applications

5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the active site of the enzyme, thereby blocking its function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(3,4-b)pyridine: Similar in structure but with different biological activities.

    Pyrazolo(3,4-d)pyrimidine: Known for its CDK2 inhibitory properties.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine: Another kinase inhibitor with a different scaffold.

Uniqueness

5H-Pyrazolo(3,4-b)pyrazine-5-thione, 1,4-dihydro- is unique due to its specific ring structure and sulfur-containing thione group, which confer distinct chemical and biological properties.

Properties

CAS No.

133280-14-5

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

1,4-dihydropyrazolo[3,4-b]pyrazine-5-thione

InChI

InChI=1S/C5H4N4S/c10-4-2-6-5-3(8-4)1-7-9-5/h1-2H,(H,8,10)(H,6,7,9)

InChI Key

IAWOLXSKCXZSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1NC(=S)C=N2

Origin of Product

United States

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